molecular formula C18H22N8O B6446891 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640902-63-0

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6446891
CAS No.: 2640902-63-0
M. Wt: 366.4 g/mol
InChI Key: CQOQUAPBCBQILW-UHFFFAOYSA-N
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Description

The compound “4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrazolo[1,5-a]pyrimidine core and additional functional groups attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .

Future Directions

The future directions for research on “4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” and related compounds could include further exploration of their biological activities and potential applications in pharmaceuticals and other fields .

Properties

IUPAC Name

4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-2-22-26-4-3-19-18(15(1)26)25-7-5-23(6-8-25)16-13-17(21-14-20-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQUAPBCBQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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